molecular formula C10H6BrF3N2 B3126502 2-(3-bromophenyl)-5-(trifluoromethyl)-1H-Imidazole CAS No. 33469-06-6

2-(3-bromophenyl)-5-(trifluoromethyl)-1H-Imidazole

Cat. No.: B3126502
CAS No.: 33469-06-6
M. Wt: 291.07 g/mol
InChI Key: SOQXLASHZWECMJ-UHFFFAOYSA-N
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Description

2-(3-bromophenyl)-5-(trifluoromethyl)-1H-Imidazole is an organic compound that belongs to the imidazole family This compound is characterized by the presence of a bromophenyl group and a trifluoromethyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenyl)-5-(trifluoromethyl)-1H-Imidazole typically involves the reaction of 3-bromobenzaldehyde with trifluoromethylimidazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenyl)-5-(trifluoromethyl)-1H-Imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

    Coupling Reactions: It can participate in coupling reactions, forming larger and more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in polar solvents like ethanol or water.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

2-(3-bromophenyl)-5-(trifluoromethyl)-1H-Imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-5-(trifluoromethyl)-1H-Imidazole involves its interaction with specific molecular targets. The bromophenyl and trifluoromethyl groups contribute to its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to fully elucidate the molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    1-(3-bromophenyl)-2,2,2-trifluoroethanol: This compound shares the bromophenyl and trifluoromethyl groups but differs in its overall structure and properties.

    (3-bromophenyl)(trifluoromethyl)selane: Another compound with similar functional groups but different chemical behavior.

Uniqueness

2-(3-bromophenyl)-5-(trifluoromethyl)-1H-Imidazole is unique due to its imidazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(3-bromophenyl)-5-(trifluoromethyl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF3N2/c11-7-3-1-2-6(4-7)9-15-5-8(16-9)10(12,13)14/h1-5H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQXLASHZWECMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC=C(N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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